molecular formula C14H9Cl B1345102 2-Chlorophenanthrene CAS No. 24423-11-8

2-Chlorophenanthrene

Cat. No.: B1345102
CAS No.: 24423-11-8
M. Wt: 212.67 g/mol
InChI Key: HJNAELFLZXCHQK-UHFFFAOYSA-N
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Description

2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is produced naturally and synthetically. It is an aromatic compound that is composed of two benzene rings connected by a single carbon-carbon bond. It is a colorless solid with a sweet odor and is insoluble in water. This compound has a wide range of applications in industry, medicine, and research.

Scientific Research Applications

1. Photocatalytic Degradation Studies

2-Chlorophenanthrene has been studied for its photocatalytic degradation. For instance, the degradation of 2-chlorophenol (2-CP), a related compound, using titanium dioxide suspensions doped with copper ions shows the potential of these materials in the breakdown of chlorinated organic pollutants under natural light conditions (Lin et al., 2018). This research underscores the relevance of this compound and its derivatives in environmental remediation studies.

2. Analytical Detection Methods

The development of sensitive and selective methods for the detection of 2-chlorophenol, a compound structurally similar to this compound, has been a significant area of research. For instance, a spectrophotometric method based on solid phase extraction with mixed hemimicelle magnetic nanoparticles offers a novel approach for the detection of such compounds in environmental samples (Mukdasai et al., 2016).

3. Solar Energy Utilization

The utilization of solar energy in the degradation of chlorophenols, including 2-chlorophenol, demonstrates the potential of harnessing renewable energy sources for environmental cleanup. Studies on the photosensitized oxidation of 2-chlorophenol using solar light suggest the feasibility of using solar radiation for wastewater treatment (Gryglik et al., 2004).

4. Chemical Reaction Studies

The acetylation of phenanthrene and derivatives like 9-chlorophenanthrene provides insights into the chemical behavior of related compounds such as this compound. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Fernández et al., 1989).

5. Electrochemical Analysis

Research on the electrochemical determination of chlorophenols, including 2-chlorophenol, using modified electrodes has significant implications for environmental monitoring and analysis. These studies contribute to the development of efficient and sensitive methods for detecting chlorophenols in various matrices (Sun & Zhang, 2006).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

The primary targets of 2-Chlorophenanthrene are the cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

This compound interacts with its targets, the CYP1A2 and CYP2C19 enzymes, by acting as an inhibitor . This means that it can reduce the activity of these enzymes, potentially affecting the metabolism of other substances that are substrates for these enzymes.

Pharmacokinetics

The pharmacokinetic properties of this compound include low gastrointestinal absorption and poor water solubility . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of lipid solubility . These factors can influence the bioavailability of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its poor water solubility could limit its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity. More research is needed to understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Chlorophenanthrene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and accumulation of unmetabolized substances, potentially causing toxic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress and the activation of stress response pathways . This compound can also modulate the expression of genes involved in detoxification and stress responses, such as those encoding for antioxidant enzymes and heat shock proteins . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of reactive intermediates and oxidative stress. Furthermore, this compound can activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and detoxification . Activation of AhR by this compound can result in the induction of phase I and phase II detoxification enzymes, altering the cellular response to environmental toxins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Over time, the degradation products of this compound can accumulate, potentially leading to different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxic effects, including liver damage, immune suppression, and carcinogenicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects. Toxicity studies in animal models have highlighted the importance of dose-dependent responses and the potential risks associated with high levels of exposure to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . Enzymes such as CYP1A2 and CYP2C19 play a key role in the initial hydroxylation step, while phase II enzymes, including UDP-glucuronosyltransferases and sulfotransferases, facilitate the conjugation reactions . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound can readily diffuse across cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins, such as albumin, may also play a role in the distribution of this compound in the body . The localization and accumulation of this compound in specific tissues can affect its biological activity and toxicity. For example, its accumulation in the liver can lead to hepatotoxicity, while its presence in adipose tissue may result in prolonged retention and slow release into the bloodstream .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its activity and function . The localization of this compound in mitochondria can disrupt mitochondrial function, leading to impaired energy production and increased oxidative stress . Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress response pathways .

Properties

IUPAC Name

2-chlorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNAELFLZXCHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179175
Record name 2-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24423-11-8
Record name 2-Chlorophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the dipole moment measurements for the synthesized halophenanthrenes, including 2-Chlorophenanthrene?

A1: The research article focuses on synthesizing various halophenanthrenes, including this compound, from their corresponding phenanthrols. [] While the article doesn't delve into specific applications of these compounds, measuring their dipole moments provides valuable insight into their molecular geometry and electronic distribution. [] This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential interactions and reactivity in various chemical and biological systems.

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